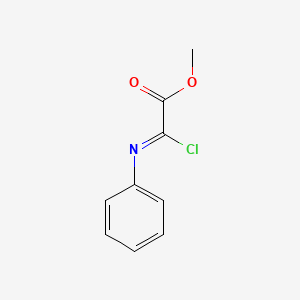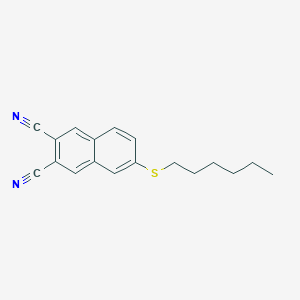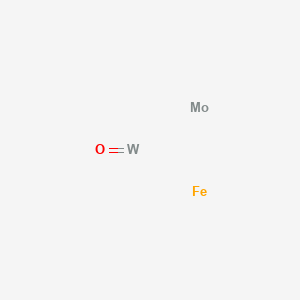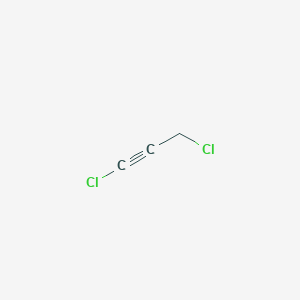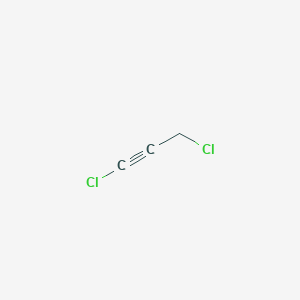
1,3-Dichloroprop-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloroprop-1-yne is an organochlorine compound with the molecular formula C₃H₂Cl₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both chlorine atoms and a triple bond in its structure.
Vorbereitungsmethoden
1,3-Dichloroprop-1-yne can be synthesized through several methods. One common synthetic route involves the chlorination of propyne. The reaction typically requires a catalyst and is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the propyne molecule. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
1,3-Dichloroprop-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into less chlorinated or fully dechlorinated products.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloroprop-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound and its derivatives.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism by which 1,3-Dichloroprop-1-yne exerts its effects involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the triple bond and the electron-withdrawing chlorine atoms, which make the molecule highly electrophilic.
Vergleich Mit ähnlichen Verbindungen
1,3-Dichloroprop-1-yne can be compared with other similar compounds, such as:
1,3-Dichloropropene: Another organochlorine compound with similar reactivity but different applications.
1,2-Dichloropropane: A related compound with two chlorine atoms but a different structural arrangement.
Propyne: The parent hydrocarbon of this compound, which lacks the chlorine atoms. The uniqueness of this compound lies in its specific reactivity and the presence of both chlorine atoms and a triple bond, which confer distinct chemical properties.
This article provides a detailed overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
139411-87-3 |
|---|---|
Molekularformel |
C3H2Cl2 |
Molekulargewicht |
108.95 g/mol |
IUPAC-Name |
1,3-dichloroprop-1-yne |
InChI |
InChI=1S/C3H2Cl2/c4-2-1-3-5/h2H2 |
InChI-Schlüssel |
QZNMPRPWDXTEQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


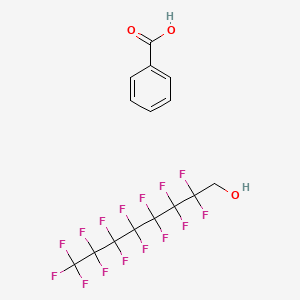
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
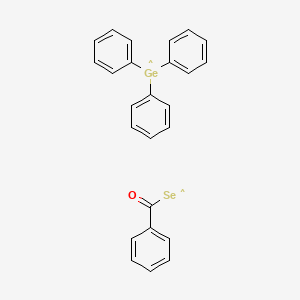
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
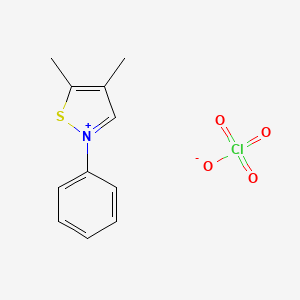
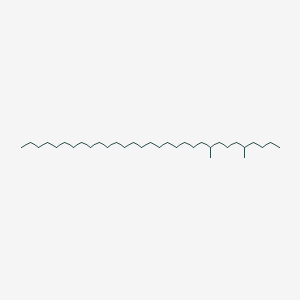
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
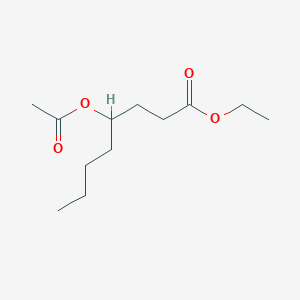
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
